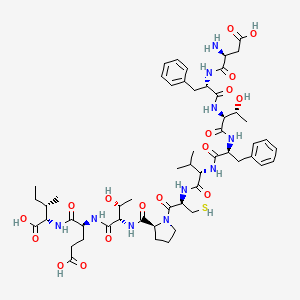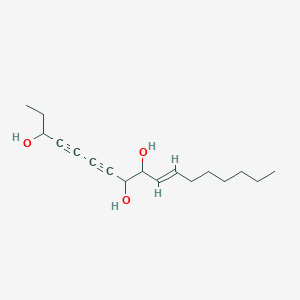
Isofalcarintriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isofalcarintriol, with the IUPAC name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene compound found in the root of carrots (Daucus carota) . This naturally occurring compound has garnered attention for its potential health benefits, including promoting longevity and improving mitochondrial health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:
- Formation of the polyacetylene backbone.
- Introduction of hydroxyl groups at specific positions.
- Ensuring the correct stereochemistry through chiral catalysts.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its polyacetylene backbone.
Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
Isofalcarintriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyacetylenes and their reactivity.
Biology: Investigated for its effects on cellular respiration and mitochondrial health.
Industry: Explored for its potential use in developing health supplements and functional foods.
Wirkmechanismus
Isofalcarintriol exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Isofalcarintriol is unique among polyacetylenes due to its specific configuration and biological activity. Similar compounds include:
Falcarindiol: Another polyacetylene found in carrots, known for its cytotoxic and anti-inflammatory properties.
Falcarinol: A related compound with potential anticancer effects.
Uniqueness: this compound stands out due to its potent effects on mitochondrial health and longevity, making it a promising candidate for further research and therapeutic development .
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
InChI-Schlüssel |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
Isomerische SMILES |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
Kanonische SMILES |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
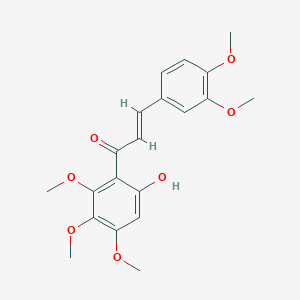
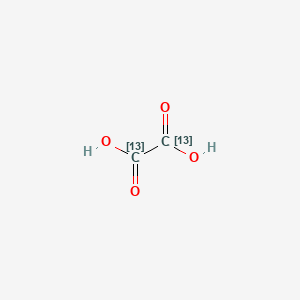
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

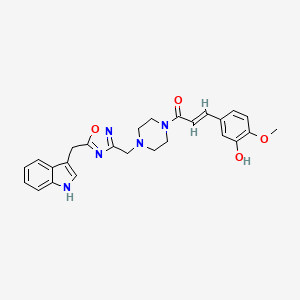
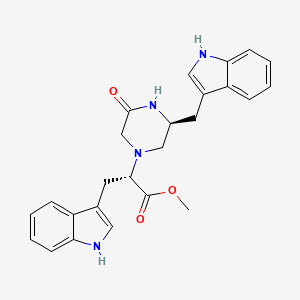
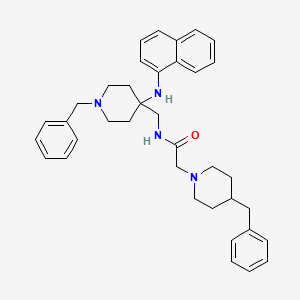
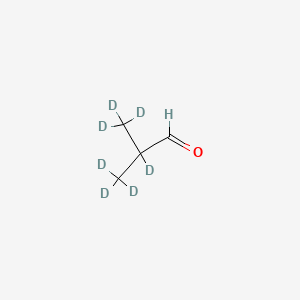
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
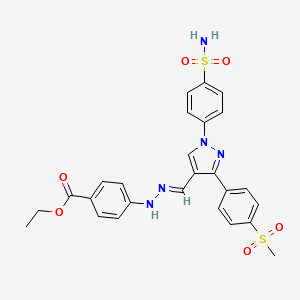
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
